REACTION_CXSMILES
|
[CH2:1]([CH:3]([NH2:6])[CH2:4][CH3:5])[CH3:2].C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH2:1]([CH:3]([NH:6][CH:1]([CH3:2])[C:3]#[N:6])[CH2:4][CH3:5])[CH3:2] |f:1.2.3|
|
Name
|
|
Quantity
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1.97 g
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Type
|
reactant
|
Smiles
|
C(C)C(CC)N
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of Celite
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (2% MeOH in CH2Cl2)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC)NC(C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |